(R)-2-Amino-4-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
®-2-Amino-4-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that features a naphthalene ring fused with a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of naphthalen-1-yl derivatives with chromene precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while adhering to environmental and safety regulations .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-4-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-4-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology
In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development and biochemical studies .
Medicine
In medicine, ®-2-Amino-4-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a promising candidate for pharmaceutical development .
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials .
Mechanism of Action
The mechanism of action of ®-2-Amino-4-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl derivatives: These compounds share the naphthalene ring structure and exhibit similar chemical properties.
Chromene derivatives: These compounds share the chromene structure and may have similar biological activities.
Uniqueness
®-2-Amino-4-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its specific combination of naphthalene and chromene structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H16N2O2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
(4R)-2-amino-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C20H16N2O2/c21-11-15-18(14-8-3-6-12-5-1-2-7-13(12)14)19-16(23)9-4-10-17(19)24-20(15)22/h1-3,5-8,18H,4,9-10,22H2/t18-/m1/s1 |
InChI Key |
FHUZCSSBSXJQNZ-GOSISDBHSA-N |
Isomeric SMILES |
C1CC2=C([C@@H](C(=C(O2)N)C#N)C3=CC=CC4=CC=CC=C43)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC4=CC=CC=C43)C(=O)C1 |
Origin of Product |
United States |
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